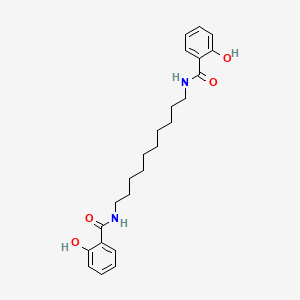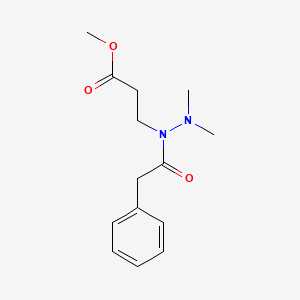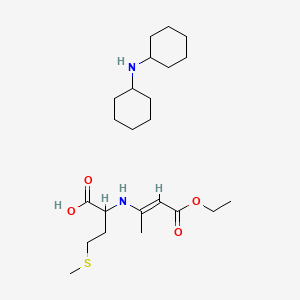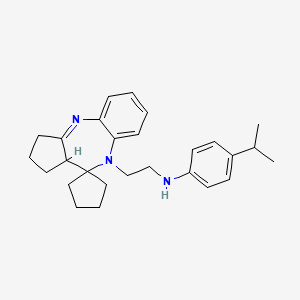
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-(1-methylethyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-(1-methylethyl)phenyl)- is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage. This particular compound features a diazepine ring fused with a benzene and cyclopentane ring, making it a significant molecule in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine involves multi-component reactions (MCRs). One common method is the pseudo-five-component condensation reaction. This process involves the reaction of a 1,2-diamine, isocyanide, trimethylsilylazide (TMSN3), and two molecules of a linear or cyclic ketone in methanol at ambient temperature . The reaction is catalyzed by organic-inorganic hybrid catalysts such as [bmim]5[PNiW11O39]·3H2O .
Industrial Production Methods
Industrial production of this compound typically involves the use of heterogeneous catalysts to ensure high yields and selectivity. Ferrocene anchored activated carbon (FC/AC) has been used as a versatile catalyst for the synthesis of 1,5-benzodiazepines under solvent-free conditions . The reaction is carried out at 90°C for 8 hours, resulting in high conversion rates and selectivity towards the desired product .
Chemical Reactions Analysis
Types of Reactions
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogens or nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives of the original compound.
Scientific Research Applications
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential use in drug development due to its pharmacological properties.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of viral replication, modulation of neurotransmitter levels, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Tetrazolyl-1H-spiro(benzo(b)cyclopenta(e)(1,4)diazepines): These compounds share a similar spiro structure but contain a tetrazole ring instead of an ethanamine group.
1,5-Benzodiazepines: These compounds have a similar diazepine ring structure but lack the spiro linkage and cyclopentane ring.
Uniqueness
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine is unique due to its spiro linkage, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
133308-04-0 |
|---|---|
Molecular Formula |
C27H35N3 |
Molecular Weight |
401.6 g/mol |
IUPAC Name |
4-propan-2-yl-N-(2-spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]-5-ylethyl)aniline |
InChI |
InChI=1S/C27H35N3/c1-20(2)21-12-14-22(15-13-21)28-18-19-30-26-11-4-3-9-25(26)29-24-10-7-8-23(24)27(30)16-5-6-17-27/h3-4,9,11-15,20,23,28H,5-8,10,16-19H2,1-2H3 |
InChI Key |
TWLAUSWJNPQYEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NCCN2C3=CC=CC=C3N=C4CCCC4C25CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


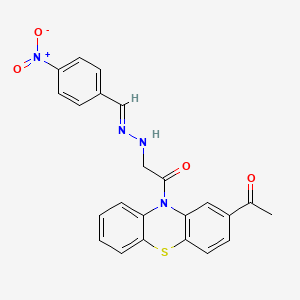
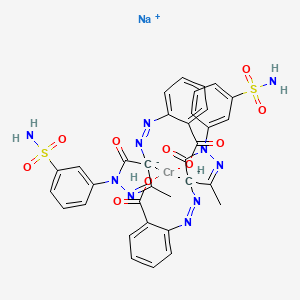
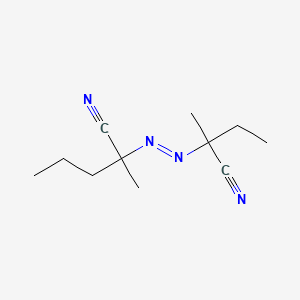
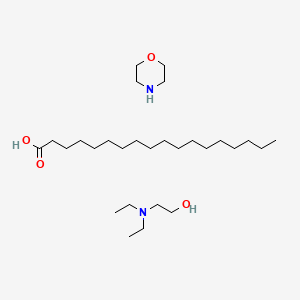
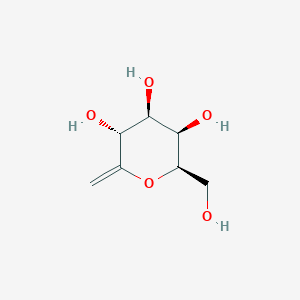
![3,5-Dihydro[1,2,4]triazino[3,4-C][1,4]benzoxazin-2(1h)-One](/img/structure/B12720750.png)
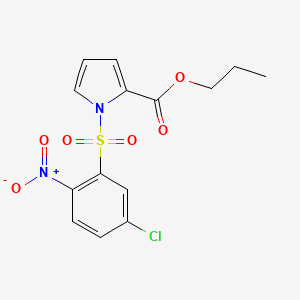
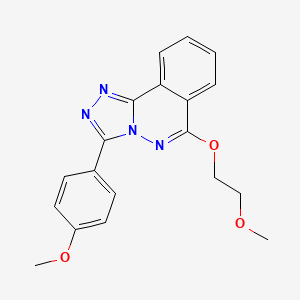
![8-chloro-6-(2-chlorophenyl)-1-(4-methylpiperazin-1-yl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;oxalic acid](/img/structure/B12720766.png)
